4-Bromomethyl-2,6-difluorophenol
Description
Significance of Halogenation in Molecular Design and Function
Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in molecular design. numberanalytics.comnumberanalytics.com It can dramatically alter a compound's physical and chemical properties, including its reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.comontosight.ai The introduction of fluorine, for instance, can increase a compound's lipophilicity, allowing it to more easily traverse cell membranes. numberanalytics.comontosight.ai Both fluorine and bromine can serve as reactive handles, facilitating further chemical transformations to build more complex molecular architectures. jk-sci.com This strategic modification is crucial in various fields, including the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comjk-sci.com In fact, a significant percentage of top-selling drugs and newly developed agrochemicals contain one or more halogen atoms. rsc.org
Overview of Substituted Phenol (B47542) Derivatives in Contemporary Chemical Synthesis
Substituted phenols are a class of organic compounds that are fundamental to modern chemical synthesis. oregonstate.eduwisdomlib.org They serve as versatile starting materials and key intermediates for the production of a wide array of more complex molecules, including pharmaceuticals, polymers, and other high-value chemicals. oregonstate.eduresearchgate.net The properties and reactivity of a phenol derivative are heavily influenced by the nature and position of the substituent groups on the aromatic ring. oregonstate.edursc.org For example, the presence of electron-withdrawing groups, such as halogens, can increase the acidity of the phenolic hydroxyl group. rsc.org The ability to precisely control the substitution pattern on the phenolic ring is therefore of great interest to chemists. oregonstate.edu
Contextualizing 4-Bromomethyl-2,6-difluorophenol within Advanced Organic Chemistry
This compound is a prime example of a multi-functionalized building block in advanced organic chemistry. This compound possesses a unique combination of reactive sites: a phenolic hydroxyl group, two fluorine atoms ortho to the hydroxyl group, and a bromomethyl group para to it. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of complex target molecules. The fluorine atoms can influence the acidity of the phenol and provide metabolic stability, while the bromomethyl group is a reactive handle for introducing the molecule into larger structures through nucleophilic substitution reactions.
Interactive Data Table: Properties of Related Phenolic Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Difluorophenol (B125437) | 28177-48-2 | C₆H₄F₂O | 130.09 | 38-41 | 59-61 (at 17 mmHg) |
| 2,6-Dibromo-4-methylphenol | 2432-14-6 | C₇H₆Br₂O | 265.93 | 49-50 | - |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Detailed Research Findings
While specific research findings on the direct applications of this compound are not extensively detailed in the provided search results, its synthetic utility can be inferred from related chemistry. The synthesis of the closely related compound, 4-bromo-2,6-difluorophenol (B12419), has been described, involving the direct bromination of 2,6-difluorophenol. prepchem.com This suggests that this compound could be synthesized from 2,6-difluoro-4-methylphenol (B2519540) (p-cresol) through a bromination reaction targeting the benzylic position.
The presence of the bromomethyl group is significant, as this functionality is known to be a key component in the synthesis of various pharmaceutical compounds. For instance, the related compound 4-bromomethyl-2'-cyanobiphenyl is a crucial intermediate in the synthesis of sartan-class drugs. chemicalbook.com This highlights the potential of this compound as a valuable building block in medicinal chemistry, where the difluorophenol moiety could impart desirable pharmacokinetic properties.
Furthermore, the preparation of derivatives from halogenated phenols is a common strategy. For example, 4-bromo-2,6-difluorophenol can be used to prepare 4-bromo-2,6-difluoro-trifluoromethoxybenzene through etherification and subsequent fluorination reactions. google.com This demonstrates the synthetic versatility of the halogenated phenolic core.
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrF2O |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
4-(bromomethyl)-2,6-difluorophenol |
InChI |
InChI=1S/C7H5BrF2O/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,11H,3H2 |
InChI Key |
YKCSADFAVKYDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CBr |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Bromomethyl 2,6 Difluorophenol
Mechanisms of Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group is a primary benzylic halide, making it susceptible to nucleophilic substitution reactions. The specific mechanism, either SN1 or SN2, is dictated by factors such as the nature of the nucleophile, the solvent polarity, and the stability of any potential carbocation intermediate.
SN1 and SN2 Pathways
The primary nature of the benzylic carbon in 4-bromomethyl-2,6-difluorophenol generally favors the SN2 (bimolecular nucleophilic substitution) pathway. This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. This pathway is particularly favored with strong, unhindered nucleophiles in polar aprotic solvents.
However, the SN1 (unimolecular nucleophilic substitution) mechanism cannot be entirely ruled out, especially under conditions that favor its formation, such as with weak nucleophiles in polar protic solvents. The SN1 pathway proceeds through a two-step mechanism involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is a critical factor. While the adjacent phenyl ring can stabilize the positive charge through resonance, the strong electron-withdrawing nature of the ortho-fluorine atoms will have a destabilizing inductive effect on this intermediate.
| Reaction Pathway | Favored by | Intermediate | Stereochemistry |
| SN2 | Strong, unhindered nucleophiles; Polar aprotic solvents | None (concerted) | Inversion of configuration |
| SN1 | Weak nucleophiles; Polar protic solvents | Benzylic carbocation | Racemization |
Influence of Fluorine Substituents on Reactivity
The two fluorine atoms at the ortho positions to the bromomethyl group exert a significant electronic influence on the reactivity of the benzylic carbon. Fluorine is a highly electronegative atom, and its primary effect is strong electron withdrawal through the sigma bonds (inductive effect).
This inductive withdrawal of electron density from the aromatic ring and, consequently, from the benzylic carbon, has a dual effect on the nucleophilic substitution pathways:
Effect on SN2 Reactivity: The electron-withdrawing nature of the fluorine atoms makes the benzylic carbon more electrophilic and thus more susceptible to attack by a nucleophile. This would generally be expected to increase the rate of an SN2 reaction.
Effect on SN1 Reactivity: The strong inductive effect of the ortho-fluorines destabilizes the formation of a positive charge on the benzylic carbon. This destabilization of the benzylic carbocation intermediate would significantly disfavor the SN1 pathway.
Therefore, the presence of the two ortho-fluorine atoms strongly suggests that nucleophilic substitution at the bromomethyl group of this compound will predominantly proceed via an SN2 mechanism .
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts acidic properties to the molecule and provides a site for various derivatization reactions.
Proton Transfer and Anionic Reactivity
The hydroxyl proton of this compound is acidic due to the resonance stabilization of the resulting phenoxide anion. The electron-withdrawing fluorine atoms further enhance this acidity through their inductive effect, making it a stronger acid than phenol (B47542) itself.
In the presence of a base, the phenol undergoes deprotonation to form the corresponding 2,6-difluorophenoxide anion. This anion is a potent nucleophile, with the negative charge delocalized over the aromatic ring and concentrated on the oxygen atom.
Derivatization via O-Alkylation and O-Acylation
The nucleophilic phenoxide anion can readily participate in O-alkylation and O-acylation reactions.
O-Alkylation: The Williamson ether synthesis is a classic method for the O-alkylation of phenols. Treatment of this compound with a base (e.g., sodium hydride or a carbonate) to form the phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide), will yield the corresponding ether derivative. Given the high reactivity of the bromomethyl group, intramolecular reactions could potentially compete with intermolecular alkylation if a suitable nucleophile is generated in the same molecule.
O-Acylation: Esters can be formed by the O-acylation of the phenolic hydroxyl group. This is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.
| Reaction Type | Reagents | Product |
| O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 4-Bromomethyl-2,6-difluoroalkoxybenzene |
| O-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | 4-Bromomethyl-2,6-difluorophenyl ester |
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The reactivity of the aromatic ring towards electrophilic and nucleophilic attack is significantly influenced by the existing substituents.
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating groups due to their strong inductive electron withdrawal, but they are also ortho-, para-directors because of lone pair donation via resonance. The bromine atom is a deactivating ortho-, para-director.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich benzene (B151609) rings. However, the presence of the strongly electron-withdrawing fluorine atoms can facilitate SNAr reactions, particularly if a good leaving group is present on the ring. In this molecule, the bromine atom at the 4-position could potentially be displaced by a strong nucleophile under forcing conditions. The two ortho-fluorine atoms would help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, making the SNAr pathway more plausible than in a non-fluorinated analogue.
Influence of Halogen Substituents on Aromatic Reactivity
The hydroxyl (-OH) group is a powerful activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. chemguide.co.uk It donates electron density into the benzene ring through resonance, stabilizing the intermediate carbocation formed during the reaction. This effect is dominant over its inductive electron-withdrawing effect, making the ring significantly more nucleophilic. chemguide.co.uk The -OH group directs incoming electrophiles primarily to the ortho and para positions. chemguide.co.uksavemyexams.com In this molecule, the two ortho positions are occupied by fluorine atoms, and the para position is occupied by the bromomethyl group.
The bromomethyl (-CH2Br) group at the para position influences reactivity primarily through its inductive effect. The electronegative bromine atom pulls electron density from the methylene (B1212753) carbon, which in turn withdraws electron density from the aromatic ring. This makes the bromomethyl group a weakly deactivating substituent.
The combined influence of these groups results in a complex reactivity profile. The powerful activating effect of the hydroxyl group is tempered by the deactivating inductive effects of the two ortho-fluorine atoms and the para-bromomethyl group. chemguide.co.uksavemyexams.com
Table 1: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -OH | Electron-withdrawing | Strongly electron-donating | Activating | Ortho, Para |
| -F | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |
| -CH2Br | Weakly electron-withdrawing | None | Weakly Deactivating | N/A (Para position is blocked) |
Oxidative Transformations, including Quinone Formation
Phenols are susceptible to oxidation, often yielding quinones, which are cyclohexadienediones. openstax.org Unlike alcohols, phenols cannot be oxidized without altering the aromatic ring because they lack a hydrogen atom on the hydroxyl-bearing carbon. openstax.org The oxidation of a phenol to a quinone is a common transformation that can be achieved with various oxidizing agents, such as sodium dichromate (Na2Cr2O7) or Fremy's salt. openstax.orgpearson.com
The general mechanism for the oxidation of phenols can proceed through a hydrogen atom transfer (HAT) to form a phenoxyl radical. nih.gov This intermediate is a key step in many oxidative processes. nih.gov For p-substituted phenols like this compound, oxidation to a 1,4-benzoquinone (B44022) would necessitate the elimination of the para-substituent (the bromomethyl group). nih.govacs.org Studies on similar p-substituted phenols have shown that four-electron oxygenation can lead to the formation of a benzoquinone with the concurrent elimination of the para-group. nih.govacs.org
The oxidation of phenols and their catechol derivatives to ortho-quinones is a significant reaction in biological systems, often catalyzed by tyrosinase enzymes. nih.gov These o-quinones are highly reactive species. nih.govnih.gov While this compound is not a catechol, its potential oxidation to a quinone structure represents a key reactive pathway. Such oxidative dearomatization of phenols is a valuable synthetic method for producing quinone and cyclohexadienone structures. researchgate.net
Table 2: Common Oxidizing Agents for Phenols
| Oxidizing Agent | Typical Product | Reference |
|---|---|---|
| Sodium Dichromate (Na2Cr2O7) | Benzoquinone | openstax.org |
| Fremy's Salt (Potassium nitrosodisulfonate) | Benzoquinone | openstax.org |
| Hypervalent Iodine(III) Reagents | Cyclohexadienone | researchgate.net |
| Copper(I)-O2 Adducts | Benzoquinone | nih.govacs.org |
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts attractively with a nucleophilic site on another molecule. mdpi.comnih.govresearchgate.net This interaction is directional and arises from an anisotropic distribution of electron density on the halogen atom. chemistryviews.orgyoutube.com
Influence of σ-Holes on Molecular Interactions
The σ-hole is fundamental to the directionality and strength of halogen bonds. mdpi.comuniovi.es It arises because the electron density around a bonded halogen atom is not spherical; it is depleted along the axis of the covalent bond, exposing a region of positive electrostatic potential. nih.govchemistryworld.com This positive σ-hole on the bromine atom of the bromomethyl group can form a directional, attractive interaction with an electron donor, such as a lone pair on an oxygen or nitrogen atom.
The magnitude of the σ-hole increases with the polarizability of the halogen (I > Br > Cl >> F) and the electron-withdrawing strength of the group it is attached to. youtube.com While the bromomethyl group's carbon is not as electron-withdrawing as an aromatic ring, the bromine atom is sufficiently polarizable to form effective halogen bonds. nih.gov Studies on bromophenyl derivatives confirm their ability to act as halogen bond donors. uiowa.edu
In contrast, the fluorine atoms on the aromatic ring are not expected to have a significant σ-hole. chemistryviews.org Their high electronegativity causes them to hold their valence electrons tightly, resulting in a more uniform negative electrostatic potential. chemistryviews.org While some research explores the possibility of "fluorine bonds," these interactions are generally considered electronically distinct from traditional halogen bonds. chemistryviews.org Therefore, the supramolecular chemistry of this compound would be dominated by the bromine atom's σ-hole directing intermolecular assembly through halogen bonding.
Table 3: Comparison of Bromine and Fluorine in Halogen Bonding
| Property | Bromine (in C-Br) | Fluorine (in C-F) |
|---|---|---|
| Pauling Electronegativity | 2.96 | 3.98 |
| Polarizability (ų) | 4.77 | 0.56 |
| σ-Hole | Present and significant | Generally absent or very weak |
| Typical Role | Halogen Bond Donor | Weak Halogen Bond Acceptor |
Synthetic Utility and Applications As a Chemical Intermediate
Building Block in Pharmaceutical Synthesis
There is no specific information available in the searched scientific literature to confirm the direct use of 4-Bromomethyl-2,6-difluorophenol as a building block in the synthesis of pharmaceuticals.
Precursor for Bioactive Molecules and Drug Development
No specific instances of this compound being utilized as a precursor for known bioactive molecules or in active drug development programs are documented in the available search results.
Synthesis of Complex Molecular Structures via Cross-Coupling Reactions
While the bromo-functionalized aromatic ring of a related compound, 4-bromo-2,6-difluoroaniline (B33399), allows for palladium-catalyzed cross-coupling reactions to expand molecular size, there is no specific information available detailing the use of this compound in similar transformations for the synthesis of complex molecular structures.
Application in Agrochemical Development
No information was found in the searched literature regarding the application of this compound in the development of agrochemicals.
Synthesis of Herbicides and Pesticides
There are no specific details in the searched scientific literature that document the use of this compound in the synthesis of herbicides or pesticides.
Utility in Materials Science
While the related compound 4-bromo-2,6-difluoroaniline is noted as a synthesis intermediate for macromolecules used in solar cells and OLEDs, there is no specific information available on the utility of this compound in materials science.
Synthesis of Fluorinated Polymers and Resins
While no specific polymers or resins derived from this compound are documented in the reviewed literature, the molecule possesses the necessary functionalities to act as a monomer or a modifying agent in polymer synthesis. The phenolic hydroxyl group can participate in condensation polymerizations to form polyethers or polyesters. The bromomethyl group offers a pathway for grafting onto existing polymer backbones or for the synthesis of polymers through polyalkylation reactions. The presence of fluorine atoms would be expected to impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers.
Theoretically, polymerization could proceed through several routes:
Polyetherification: Reaction of the phenoxide, formed by deprotonating the hydroxyl group, with the bromomethyl group of another monomer unit could lead to the formation of a polyether chain.
Polyesterification: Esterification of the phenolic hydroxyl group with a dicarboxylic acid, followed by reaction of the bromomethyl group, could create complex polyester (B1180765) structures.
The electron-withdrawing nature of the two fluorine atoms would increase the acidity of the phenolic proton, facilitating its deprotonation for polymerization reactions.
Development of Advanced Coatings with Enhanced Properties
Fluorinated compounds are highly sought after for advanced coatings due to their hydrophobicity, oleophobicity, and durability. Although no coatings specifically incorporating this compound have been reported, its structure is well-suited for this application.
The compound could be integrated into coating formulations in several ways:
As an additive that can react with a resin matrix via its bromomethyl or hydroxyl group.
As a monomer for the synthesis of a fluorinated binder resin.
The resulting coatings would be expected to exhibit low surface energy, leading to anti-graffiti and easy-to-clean surfaces. The C-F bonds would also enhance the coating's resistance to UV degradation and chemical attack.
Application in Organic Semiconductors and OLEDs
The introduction of fluorine atoms into organic molecules can have a profound impact on their electronic properties, often leading to lower HOMO and LUMO energy levels. This can be advantageous for charge injection and transport in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
The structure of this compound suggests it could be a building block for more complex molecules used in these applications. The difluorophenol core could be elaborated through reactions at the bromomethyl and hydroxyl positions to construct larger conjugated systems. The fluorine atoms would contribute to the electrochemical stability and could influence the intermolecular packing of the molecules in the solid state, which is crucial for efficient charge transport. However, at present, there are no published studies that utilize this compound for the synthesis of organic semiconductors or OLED materials.
Derivatization for Analytical and Research Purposes
The reactive bromomethyl group is a prime handle for the derivatization of this compound, suggesting its potential use in analytical and research applications.
Formation of Fluorescent Derivatives for Chromatographic Analysis
In analytical chemistry, derivatization is often employed to enhance the detectability of analytes. Molecules containing a reactive group, such as a benzylic bromide, can be reacted with fluorescent tags to allow for highly sensitive detection by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
While there is no specific literature on using this compound itself as a fluorescent tag, one could envision its reaction with fluorescent alcohols or amines to create a labeled standard. Conversely, if this compound were the analyte of interest, it could be derivatized by reacting it with a fluorescent nucleophile to enable its trace-level detection.
Labeling Reagents for Mass Spectrometry Applications
In mass spectrometry, labeling reagents can be used to introduce specific isotopic patterns or easily ionizable groups to facilitate analysis. The bromine atom in this compound provides a distinct isotopic signature (79Br and 81Br in nearly equal abundance), which can aid in the identification of its derivatives in a mass spectrum.
The bromomethyl group could be used to "tag" other molecules of interest, such as peptides or small molecule metabolites, that contain a suitable nucleophilic group. The resulting derivative would then be readily identifiable by its characteristic isotopic pattern in mass spectrometry. However, no such applications for this compound have been described in the available scientific literature.
Computational Chemistry and Theoretical Modeling of 4 Bromomethyl 2,6 Difluorophenol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. For substituted phenols, these methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, all of which govern the molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical systems. In the absence of direct studies on 4-Bromomethyl-2,6-difluorophenol, DFT studies on related compounds, such as 2,6-dichloro-4-fluorophenol (B1329666) and 4,6-dichloro-5-nitrobenzofuroxan, offer valuable insights.
DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311+G(d,p), are effective in optimizing molecular geometry and predicting reaction pathways. For instance, studies on similar chlorinated and nitrated phenols have demonstrated that the positions of electron-withdrawing groups significantly influence the molecule's reactivity towards nucleophiles. The condensed furoxan ring in 4,6-dichloro-5-nitrobenzofuroxan, for example, has been shown through DFT to alter the aromaticity of the carbocyclic frame, directing the course of nucleophilic substitution. fishersci.fi These findings suggest that the bromine and fluorine atoms in this compound would similarly modulate the electron density of the aromatic ring, influencing its reactivity. The bromomethyl group, in particular, introduces a potential site for nucleophilic attack, a feature that can be mechanistically explored using DFT to map out transition states and reaction energy profiles.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Theoretical studies on 2,6-dichloro-4-fluorophenol have provided detailed analyses of its HOMO and LUMO energies. nist.govachemblock.comsigmaaldrich.com These studies, employing methods like DFT and Hartree-Fock (HF), have calculated the energies of these frontier orbitals. By analogy, we can infer the electronic characteristics of this compound. The presence of electronegative fluorine atoms and the bromine atom is expected to lower the energy of the HOMO, making the molecule less prone to oxidation. The bromomethyl group, being a potential leaving group, could influence the localization of the LUMO, indicating sites susceptible to nucleophilic attack.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity. achemblock.com The table below, extrapolated from data on analogous compounds, provides a hypothetical representation of the frontier orbital energies and related quantum chemical descriptors for this compound.
| Parameter | DFT/B3LYP (Predicted) | Hartree-Fock (HF) (Predicted) |
| HOMO Energy (eV) | -6.8 | -8.5 |
| LUMO Energy (eV) | -1.5 | -0.5 |
| Energy Gap (eV) | 5.3 | 8.0 |
| Ionization Potential (eV) | 6.8 | 8.5 |
| Electron Affinity (eV) | 1.5 | 0.5 |
| Electronegativity (χ) | 4.15 | 4.5 |
| Chemical Hardness (η) | 2.65 | 4.0 |
| Chemical Softness (S) | 0.19 | 0.125 |
| Electrophilicity Index (ω) | 3.25 | 2.53 |
This table presents predicted values for this compound based on computational studies of structurally similar compounds like 2,6-dichloro-4-fluorophenol.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.
For this compound, the primary conformational flexibility arises from the rotation of the hydroxyl (-OH) and bromomethyl (-CH2Br) groups. The orientation of these groups relative to the phenyl ring and the fluorine substituents can significantly impact the molecule's dipole moment and intermolecular interactions.
Studies on similar fluorinated compounds have shown that fluorine substitution can have a profound impact on molecular conformation. synquestlabs.com For instance, the analysis of 1,3-difluorinated alkanes reveals a strong preference for specific conformations due to hyperconjugative effects and dipole-dipole interactions. synquestlabs.com In this compound, the bulky bromine atom and the electronegative fluorine atoms would create steric and electronic constraints, favoring certain rotational conformers.
Molecular dynamics simulations could further elucidate the dynamic behavior of this compound in different environments, such as in solution. These simulations would track the atomic movements over time, providing insights into the stability of different conformers and the transitions between them.
Predictive Modeling for Reactivity and Selectivity
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and other machine-learning approaches, can be used to forecast the reactivity and selectivity of chemical compounds. sigmaaldrich.com These models are built on datasets of known compounds and their properties, allowing for the prediction of behavior for new or unstudied molecules.
In the context of this compound, predictive models could be used to estimate its reactivity in various chemical transformations. For example, by analyzing the electronic and steric descriptors of the molecule, it would be possible to predict the regioselectivity of electrophilic aromatic substitution or the likelihood of specific metabolic pathways catalyzed by enzymes like Cytochrome P450 (CYP). sigmaaldrich.com
The development of such models often involves calculating a range of molecular descriptors, including electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and hydrophobic/hydrophilic character (e.g., logP). While specific predictive models for this compound have not been published, the methodologies are well-established and could be applied to provide valuable predictions regarding its chemical behavior.
Advanced Characterization Techniques in Research on 4 Bromomethyl 2,6 Difluorophenol
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as insights into intermolecular interactions such as hydrogen bonding and packing forces within the crystal lattice.
Table 1: Postulated Crystallographic Parameters for 4-Bromomethyl-2,6-difluorophenol Based on Analogous Compounds
| Parameter | Postulated Value | Basis of Postulation |
| Crystal System | Monoclinic or Orthorhombic | Based on the crystal structures of 4-bromo-2,6-bis(hydroxymethyl)phenol and 2,6-difluorophenol (B125437). researchgate.netresearchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric (e.g., P2₁2₁2₁) | Dependent on the molecular packing and symmetry elements present. researchgate.netresearchgate.net |
| Intermolecular Interactions | Hydrogen bonding (O-H···O or O-H···F), Halogen bonding (C-Br···O) | Expected due to the presence of hydroxyl, fluorine, and bromine substituents. |
It is important to emphasize that this table represents a scientifically reasoned hypothesis, and definitive crystallographic data can only be obtained through experimental single-crystal X-ray diffraction analysis of this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an indispensable tool in synthetic chemistry for both the separation of compounds from a reaction mixture and the assessment of their purity. The choice of chromatographic technique is dictated by the volatility and polarity of the analyte.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Phenolic compounds are often analyzed by GC, sometimes after derivatization to increase their volatility and improve peak shape. epa.gov For this compound, a high-temperature capillary column, such as one with a polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol stationary phase, would likely be employed. A flame ionization detector (FID) would provide a robust and linear response.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For the purity assessment of this compound, a reversed-phase HPLC method would be the standard approach. This would involve a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the phenolic analyte. researchgate.net
Table 2: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC | Capillary column (e.g., DB-5, HP-INNOWax) | Helium or Nitrogen | FID |
| LC (HPLC) | Reversed-phase (e.g., C18, 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., at 258 nm) researchgate.net |
The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, as the separated components elute from the GC column, they are introduced into the ion source of a mass spectrometer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. While an experimental GC-MS spectrum for this compound is not publicly available, a predicted spectrum for the related compound 2,4,6-tribromophenol (B41969) shows characteristic isotopic patterns for bromine and fragmentation corresponding to the loss of bromine and other fragments. hmdb.ca A similar pattern would be expected for this compound, with a clear molecular ion peak and fragments corresponding to the loss of the bromine atom and the bromomethyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is particularly useful for the analysis of compounds in complex matrices. A study on the determination of a structurally similar compound, 4'-bromomethyl-2-cyanobiphenyl, utilized a sensitive LC-MS/MS method with electrospray ionization (ESI). nih.gov This approach allows for the detection and quantification of the compound at very low levels. For this compound, an LC-MS method would likely employ a reversed-phase column coupled to a mass spectrometer with an ESI or atmospheric pressure chemical ionization (APCI) source. The mass spectrometer could be operated in full-scan mode to obtain the mass spectrum of the eluting peak or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Tandem mass spectrometry (MS/MS) could be used to further confirm the identity of the compound by analyzing its fragmentation pattern.
Table 3: Key Analytical Information from Coupled Techniques
| Technique | Information Provided | Expected Findings for this compound |
| GC-MS | Molecular weight, fragmentation pattern, isotopic distribution | Molecular ion peak at m/z 208/210 (due to bromine isotopes), characteristic fragments from loss of Br and CH₂Br. |
| LC-MS | Molecular weight, confirmation of identity, high sensitivity | Protonated or deprotonated molecular ion depending on the ionization mode, enabling trace-level detection. nih.gov |
Broader Research Context and Future Directions
Interactions with Biological Systems at a Molecular Level
The chemical structure of 4-Bromomethyl-2,6-difluorophenol suggests the potential for significant interactions with biological systems, particularly with enzymes. The phenolic hydroxyl group, the reactive benzylic bromide, and the electron-withdrawing fluorine atoms are all features that can govern its biochemical behavior.
Bromophenols are recognized as a class of compounds that can interfere with biological processes, including enzymatic activity. Research on various brominated phenols has demonstrated their potential to act as enzyme inhibitors. For instance, a study on a range of bromophenols revealed their capability to inhibit human sulfotransferase isoforms (SULT1A1, SULT1A3, SULT1B1, and SULT1E1), which are crucial for the metabolism of endocrine hormones. While this compound itself was not tested, the findings for other bromophenols suggest a potential avenue for investigation. The presence of the bromomethyl group could further enhance inhibitory activity or introduce a different mechanism of action, such as irreversible inhibition through covalent modification of the enzyme.
Future research could focus on screening this compound against a panel of enzymes, particularly those involved in detoxification pathways or cellular signaling. Determining the inhibition modality (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ) would provide valuable insights into its potential biological effects. nih.gov A summary of inhibition characteristics for related bromophenols is presented in Table 1.
Table 1: Inhibition of Human Sulfotransferase Isoforms by Representative Bromophenols
| Compound | Target Enzyme | Inhibition Potency |
| 2,4,6-Tribromophenol (B41969) | SULT1A1 | High |
| 2,4,6-Tribromophenol | SULT1B1 | High |
| 2-Bromophenol | Multiple SULTs | Severe |
This table is illustrative and based on findings for related bromophenols, not this compound.
The biochemical interactions of phenols are often linked to their ability to act as antioxidants or, conversely, to participate in redox cycling that can lead to cellular stress. nih.gov The specific structural features of this compound would likely dictate its mechanistic behavior. The phenolic group can donate a hydrogen atom to scavenge free radicals, a common mechanism for the antioxidant activity of phenols. nih.gov
However, the presence of the bromomethyl group introduces a reactive electrophilic site. This group can potentially react with nucleophilic residues in biomolecules, such as the cysteine or histidine residues in proteins, leading to covalent adduct formation. This reactivity opens the door for its investigation as a potential tool in chemical biology for probing protein function or as a lead structure for the development of targeted covalent inhibitors.
Furthermore, the interaction of small molecules with enzymes can sometimes lead to unexpected outcomes beyond simple inhibition, such as the generation of abnormal products, a phenomenon termed paracatalytic induction. nih.gov Mechanistic studies could explore whether this compound or its metabolites could induce such non-native functions in certain enzymes.
Environmental Fate and Transformation Pathways (excluding toxicity)
The environmental fate of halogenated phenols is a significant area of research due to their persistence and potential for bioaccumulation. asm.orgnih.gov The presence of bromine and fluorine atoms in this compound suggests that its environmental transformation pathways would be of considerable interest.
The degradation of brominated phenols in the environment can occur through both photochemical and biological processes. nih.govnih.gov Photolysis, or degradation by sunlight, is a potential transformation pathway for bromophenols in aqueous environments. nih.gov Studies on other bromophenols have shown that UV irradiation can lead to the cleavage of the carbon-bromine bond, initiating a cascade of degradation reactions. nih.govnih.gov The fluorine substituents on the aromatic ring of this compound would likely influence its photostability and the nature of its degradation products.
Biological degradation of halogenated phenols by microorganisms is another crucial environmental fate process. asm.orgnih.govnih.gov Bacteria in various environments have been shown to degrade brominated phenols under both aerobic and anaerobic conditions. asm.orgnih.govfrontiersin.orgjuniperpublishers.com The initial step in the biodegradation of bromophenols often involves reductive dehalogenation, where the bromine atom is removed. nih.gov The resulting phenolic structures can then be further metabolized by the microorganisms. nih.govfrontiersin.org The presence of the bromomethyl group and the difluoro substitution pattern would present a unique substrate for microbial enzymes, and its biodegradability would be a key area for future research. Theoretical studies on the degradation of halogenated phenols by hydroxyl radicals have also been conducted, providing insights into their atmospheric lifetimes. rsc.org
Halogenated phenols can be formed in the environment through various natural and anthropogenic processes. For instance, the treatment of water containing phenols with chlorine-based disinfectants can lead to the formation of chlorinated and brominated phenols, especially if bromide is present in the water source. osti.gov While this compound is a synthetic compound, its degradation could lead to the formation of other halogenated phenols. For example, the cleavage of the bromomethyl group could yield 2,6-difluorophenol (B125437), while further degradation could potentially lead to the formation of other brominated or fluorinated phenolic compounds. The study of its transformation products would be essential to fully understand its environmental impact.
Development of Sustainable Synthetic Methodologies
The synthesis of functionalized phenols is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. chemistryviews.org The development of sustainable, or "green," synthetic methods is a major focus in this field. rsc.orgrsc.orgresearchgate.net Traditional methods for synthesizing phenols and their derivatives often rely on harsh reaction conditions, toxic reagents, and complex purification procedures. rsc.org
Future research into the synthesis of this compound and related compounds would likely focus on improving the efficiency and environmental footprint of the synthetic routes. This could involve the use of greener solvents, catalyst systems with lower environmental impact, and processes that are more atom-economical. rsc.org For example, the ipso-hydroxylation of arylboronic acids is an emerging green alternative for the synthesis of phenols. rsc.orgresearchgate.net Additionally, direct C-H functionalization of simpler phenolic precursors is a powerful strategy for building molecular complexity in a more sustainable manner. rsc.org The development of scalable and environmentally benign synthetic routes to this compound would be crucial for enabling its further study and potential application.
Exploration of Novel Derivatization Strategies
The molecular architecture of this compound offers multiple avenues for chemical modification. The bromomethyl (-CH₂Br) group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide array of new functional moieties.
Future research could systematically explore reactions such as:
Etherification: The phenolic hydroxyl group can be readily converted into an ether. This can be achieved by Williamson ether synthesis, reacting the phenol (B47542) with various alkyl halides. Such derivatization could be used to attach long alkyl chains, polymerizable groups, or other functional units.
Esterification: The phenol can react with acyl chlorides or carboxylic anhydrides to form corresponding esters. This would allow for the introduction of a variety of R-groups, potentially influencing the electronic properties and solubility of the resulting molecule.
Nucleophilic Substitution on the Bromomethyl Group: The bromine atom can be displaced by a variety of nucleophiles. For instance, reaction with amines would yield aminomethyl derivatives, while reaction with thiols would produce thiomethyl ethers. This pathway is key to linking the core phenolic structure to other molecular systems.
A hypothetical derivatization scheme starting from this compound is presented below:
| Starting Material | Reagent | Reaction Type | Potential Product |
| This compound | Sodium Hydride, then Alkyl Halide (R-X) | Williamson Ether Synthesis | 4-Bromomethyl-2,6-difluoroalkoxybenzene |
| This compound | Acyl Chloride (R-COCl) | Esterification | 4-Bromomethyl-2,6-difluorophenyl acetate |
| This compound | Amine (R-NH₂) | Nucleophilic Substitution | 4-(Aminomethyl)-2,6-difluorophenol |
Integration into Advanced Functional Materials Research
The unique combination of functional groups in this compound makes it a promising candidate as a building block for advanced functional materials. The high electronegativity of the fluorine atoms can impart desirable properties such as thermal stability, oxidative resistance, and modified electronic characteristics to resulting materials.
Potential areas for integration include:
Polymer Synthesis: The compound can be utilized as a monomer or a functionalizing agent in polymer chemistry. For example, the phenolic group allows for its incorporation into polyesters, polycarbonates, or polyethers. The bromomethyl group could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or functional molecules.
Liquid Crystals: The rigid, fluorinated phenyl ring is a common structural motif in liquid crystalline materials. By attaching appropriate mesogenic units through the hydroxyl or bromomethyl groups, novel liquid crystals with specific phase behaviors and electro-optical properties could be synthesized.
Electronic Materials: The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the aromatic system. This is a crucial aspect in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Derivatives of this compound could be investigated as host materials, charge transport layers, or dopants.
The table below outlines potential research directions for the application of this compound in material science.
| Material Class | Potential Role of this compound | Desired Properties |
| Engineering Polymers | Monomer or Additive | Enhanced thermal stability, chemical resistance, flame retardancy |
| Liquid Crystals | Core structural unit | Tailored mesophase behavior, high clearing points |
| Organic Electronics | Building block for host or transport materials | Tunable electronic properties, improved device stability |
Further empirical research is necessary to validate these projected applications and to fully uncover the potential of this compound and its derivatives in the field of materials science.
Q & A
Q. What are the standard synthetic routes for 4-Bromomethyl-2,6-difluorophenol in academic research?
A common approach involves bromination of a methyl-substituted difluorophenol precursor. For example, 4-bromomethyl derivatives can be synthesized via radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or initiators like AIBN). Alternatively, nucleophilic substitution reactions using LiBr or NaBr in polar aprotic solvents (e.g., DMF) have been reported for analogous brominated phenols . Specific protocols may require optimization of reaction time, temperature, and stoichiometry to maximize yield and minimize side reactions.
Q. How can researchers ensure the purity of this compound after synthesis?
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from solvents like ethanol or ethyl acetate. Analytical techniques such as HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) and H/C NMR (characteristic peaks: aromatic protons at δ 6.8–7.2 ppm, bromomethyl at δ 4.3–4.5 ppm) are critical for confirming purity. X-ray crystallography, as demonstrated in related difluorophenol derivatives, can resolve structural ambiguities .
Q. What safety precautions are essential when handling this compound?
While direct safety data for this compound is limited, brominated phenols generally require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation and skin contact due to potential toxicity. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels. Storage should be in amber vials under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?
The bromomethyl moiety acts as an electrophilic site, enabling Suzuki-Miyaura or Ullmann-type couplings with aryl boronic acids or amines, respectively. For instance, in Mannich reactions, it reacts with dimethylamine to form tertiary amines, as shown in the synthesis of hindered phenol antioxidants . Steric effects from the 2,6-difluoro substituents may slow reactivity, requiring elevated temperatures (80–100°C) or Pd-based catalysts (e.g., Pd(PPh)) for efficient coupling .
Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?
Discrepancies often arise from solvent polarity, nucleophile strength, or competing elimination pathways. Systematic studies using kinetic profiling (e.g., in situ IR or GC-MS monitoring) can identify optimal conditions. For example, THF at 273 K was effective in a Mannich reaction with dimethylamine, achieving 93.6% yield, while higher temperatures led to byproducts . Computational modeling (DFT) may further elucidate transition states and guide solvent/catalyst selection.
Q. How can this compound serve as a bioisostere in medicinal chemistry?
The difluorophenol scaffold mimics carboxylic acids in hydrogen-bonding interactions while enhancing metabolic stability. In one study, 4-(aminomethyl)-2,6-difluorophenol derivatives were synthesized as bioisosteres for GABA receptor ligands, showing improved lipophilicity (logP reduction by 1.2 units) and CNS permeability . Structural modifications (e.g., introducing electron-withdrawing groups) can fine-tune binding affinity and selectivity.
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
